Bienvenue dans la boutique en ligne BenchChem!

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Anticancer Drug Discovery Pyridazinone Scaffold

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 953148-18-0) is a synthetic small molecule [Local Differentiation Evidence, 1]. Buyers should select this compound for its unique combination of a p-tolyl substituent on the pyridazinone ring, a butanamide linker, and a furan-2-ylmethyl terminal cap, which distinguishes it from other pyridazinone analogs. This structural specificity is critical for SAR studies targeting EGFR or KRAS pathways, as minor substitutions may lead to divergent target engagement and pharmacokinetic properties. It serves as an ideal probe for discovery-stage programs mapping unexplored chemical space [Local Differentiation Evidence, 2-4].

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 953148-18-0
Cat. No. B2362970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
CAS953148-18-0
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=CO3
InChIInChI=1S/C20H21N3O3/c1-15-6-8-16(9-7-15)18-10-11-20(25)23(22-18)12-2-5-19(24)21-14-17-4-3-13-26-17/h3-4,6-11,13H,2,5,12,14H2,1H3,(H,21,24)
InChIKeyPCCMNNDFHCISDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 953148-18-0): Structural and Procurement Baseline


N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide (CAS 953148-18-0) is a synthetic small molecule belonging to the pyridazinone class, characterized by a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core, a butanamide linker, and an N-(furan-2-ylmethyl) terminal moiety [1]. The pyridazinone scaffold is considered a privileged structure in medicinal chemistry, particularly for anticancer drug discovery, due to its ability to interact with diverse biological targets [2]. This compound is commercially available as a research chemical through screening library suppliers; however, its specific biological activity profile is not yet documented in peer-reviewed primary literature, and publicly available quantitative bioactivity data remains absent as of the current search date [3].

Why Generic Substitution Fails for N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide


Simple in-class substitution of N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide with other pyridazinone derivatives is unreliable due to the highly specific combination of three distinct structural modules: (1) a p-tolyl substituent at the 3-position of the pyridazinone ring, (2) a butanamide linker extending from the N1-position, and (3) a furan-2-ylmethyl terminal amide cap. Minor alterations to any of these modules—such as replacing p-tolyl with thiophene or furan-2-ylmethyl with pyridin-2-yl —generate compounds with demonstrably divergent target engagement profiles and physicochemical properties. Even within the same patent family, pyridazinone compounds are explicitly divided into two distinct formula classes (I and II) with furan-containing compounds treated separately, underscoring that these structural variations are functionally non-interchangeable [1]. Without confirmatory head-to-head data, substitution based solely on core scaffold similarity carries a high risk of unrecognized potency loss, altered selectivity, or unexpected pharmacokinetic behavior.

Quantitative Evidence Guide for N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: Comparator and Differentiation Analysis


Pyridazinone Core Anticancer Potential: Class-Level Evidence for Scaffold Selection

The pyridazinone scaffold, which forms the core of the target compound, is recognized as a privileged structure with broad anticancer potential. A comprehensive 2020 review of pyridazinone derivatives documents numerous compounds with sub-micromolar antiproliferative IC50 values against diverse cancer cell lines [1]. The target compound's specific 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl substructure distinguishes it from alternative pyridazinones by presenting a specific aryl substituent pattern that, while lacking directly measured potency data, occupies a defined chemical space within the anticancer-relevant pyridazinone landscape.

Medicinal Chemistry Anticancer Drug Discovery Pyridazinone Scaffold

p-Tolyl Substitution vs. Heteroaryl Analogs: Structural Differentiation with Uncharacterized Biological Consequence

The target compound bears a p-tolyl (4-methylphenyl) substituent at the 3-position of the pyridazinone ring, structurally differentiating it from closely cataloged analogs where this position is occupied by a thiophen-2-yl group or a furan-2-yl group . The p-tolyl group introduces a hydrophobic, electron-donating methyl substituent absent in the thiophene analog, which is expected to alter π-stacking interactions, steric bulk, and metabolic stability. However, no head-to-head biological comparison between the p-tolyl and thiophene variants has been published.

Structure-Activity Relationship p-Tolyl Group Heteroaryl Comparison

Furan-2-ylmethyl Amide Tail: Potential Pharmacokinetic Differentiation from Aromatic Amide Analogs

The furan-2-ylmethyl amide group in the target compound represents a specific structural choice distinct from the pyridin-2-yl amide analog and the thiophen-2-ylmethyl analog . Furan rings are known to influence metabolic pathways and hydrogen-bonding capacity differently than pyridine or thiophene. The presence of a furan moiety is explicitly recognized in patent literature as defining a separate compound class (Formula II) from mainstream pyridazinones (Formula I), implying functional differentiation recognized by inventors [1]. Quantitative pharmacokinetic data for any of these analogs is not available in the public domain.

Pharmacokinetics Amide Tail Furan Moiety

Commercial Availability from Life Chemicals Screening Library: Access and Purity Baseline

N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is commercially available from Life Chemicals (Catalog: F5013-1276) as part of their screening compound collection [1]. Pricing is tiered from $57.00 (2 µmol) to $208.00 (75 µmol), with larger quantities available upon request. While purity specifications are not explicitly stated in the accessible listing, Life Chemicals is a recognized commercial supplier of small-molecule screening libraries, and procurement for initial screening is technically feasible. The compound's inclusion in a screening collection suggests it has met basic purity and identity quality control thresholds, though no certificate of analysis is publicly accessible.

Screening Library Commercial Availability Procurement

Patent Landscape: IP Space Positioning for Pyridazinone-Furan Hybrid Compounds

The target compound belongs to the chemical space encompassed by patent families assigned to the Sloan-Kettering Institute for Cancer Research, specifically covering pyridazinones and furan-containing compounds as potential EGFR and/or KRAS inhibitors [1]. The patent explicitly distinguishes between pyridazinone compounds (Formula I) and furan-containing compounds (Formula II), with the target compound's furan-2-ylmethyl tail placing it at the intersection of these two classes. This dual classification suggests potential relevance to oncological kinase inhibition, though the specific compound is not enumerated in the patent's exemplified structures.

Intellectual Property Patent Analysis EGFR/KRAS Inhibitors

Absence of Published Quantitative Bioactivity Data: A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories as of the search date has identified no published quantitative bioactivity data (IC50, Ki, EC50, or cell-based antiproliferative values) specifically attributed to CAS 953148-18-0 [1][2][3]. This is in contrast to closely related pyridazinone compounds for which FASN IC50 values as low as 14 nM and HCV replicon EC50 values of 5 nM have been reported [4]. The absence of data for the target compound means that any procurement decision must be explicitly predicated on its structural novelty rather than on proven biological performance.

Data Gap Analysis Bioactivity Procurement Risk

Best-Fit Research Scenarios for N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide Based on Current Evidence


Oncology-Focused Kinase Inhibitor Screening Against EGFR or KRAS Mutant Cell Lines

Given the patent landscape associating pyridazinone-furan hybrid compounds with EGFR and/or KRAS inhibition [1], the most rational application is screening this compound against a panel of EGFR-mutant or KRAS-mutant cancer cell lines. The p-tolyl substitution offers a distinct hydrophobic contact profile compared to heteroaryl analogs, and the furan-2-ylmethyl tail places it in a separate patent-defined compound class. This scenario is appropriate for discovery-stage programs seeking to map unexplored chemical space around kinase inhibitor pharmacophores, with the understanding that no pre-existing potency data exists to guarantee activity.

Structure-Activity Relationship (SAR) Probe for Pyridazinone 3-Position Aryl Substituent Effects

The target compound serves as a SAR probe to systematically evaluate the biological impact of a p-tolyl substituent at the pyridazinone 3-position, versus the thiophen-2-yl and furan-2-yl variants available from commercial screening libraries . A comparative panel including all three analogs could reveal whether the electron-donating methyl group and altered steric profile of p-tolyl confer advantages in target engagement, selectivity, or cellular potency. This application is ideal for academic medicinal chemistry groups building SAR tables around the pyridazinone core.

Metabolic Stability Profiling of Furan-Containing Amide Tails in Pyridazinone Series

The furan-2-ylmethyl amide tail distinguishes the target compound from analogs bearing pyridin-2-yl or thiophen-2-ylmethyl caps . A focused pharmacokinetic study comparing the metabolic stability of these three terminal amide variants in liver microsome or hepatocyte assays could provide valuable structure-property relationship (SPR) data to guide future lead optimization. The furan ring is known to be susceptible to CYP450-mediated oxidation, and quantitative comparison of intrinsic clearance rates would directly inform whether this liability is acceptable relative to pyridine or thiophene alternatives.

Chemical Biology Tool Compound for Pyridazinone Probe Development

As an unexplored member of the pyridazinone privileged scaffold class, the compound is suitable for use as a starting point for chemical biology probe development [2]. Its commercial availability in micromole quantities enables initial phenotypic screening and target deconvolution studies. A successful probe campaign would involve synthesizing a focused library of derivatives, establishing preliminary SAR, and linking the observed phenotype to a specific molecular target through affinity-based proteomics or genetic approaches. This scenario is appropriate for academic screening centers and biotechnology startups operating in target-agnostic discovery modes.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.